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Compound of Interest

Compound Name: 2-Amino-3-methyl-5-nitropyridine

Cat. No.: B021948

An In-depth Technical Guide to the Spectroscopic Profile of 2-Amino-3-methyl-5-nitropyridine

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of 2-amino-3-methyl-5-nitropyridine
(CAS No: 18344-51-9), a key organic intermediate in the pharmaceutical and agrochemical
industries.[1] By integrating data from various analytical techniques, this document serves as a
comprehensive reference for researchers, scientists, and drug development professionals,
offering insights into the structural and electronic properties of this compound.

Molecular Structure and Physicochemical
Properties

2-Amino-3-methyl-5-nitropyridine, with the molecular formula CeH7N3Oz2, is a substituted
pyridine ring.[2] The arrangement of an electron-donating amino group (-NHz), a weakly
donating methyl group (-CHs), and a powerful electron-withdrawing nitro group (-NO2) creates
a unique electronic environment that significantly influences its spectroscopic characteristics
and reactivity.

Table 1: Physicochemical Properties of 2-Amino-3-methyl-5-nitropyridine
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Property Value Source(s)

CAS Number 18344-51-9 [2]

Molecular Formula CeH7N30:2 [2]

Molecular Weight 153.14 g/mol [2]
White to light yellow crystalline

Appearance [1]
powder

Melting Point 249-260 °C [1][3]
3-methyl-5-nitropyridin-2-

IUPAC Name . [2]
amine

Below is a diagram of the molecular structure, with atoms numbered for reference in
subsequent spectroscopic discussions.

Caption: Molecular structure of 2-amino-3-methyl-5-nitropyridine.

Synthesis and Sample Preparation

A reliable supply of pure material is paramount for accurate spectroscopic analysis. The
compound is typically synthesized via the nitration of 2-amino-3-methylpyridine.[4]

Experimental Protocol: Synthesis

 Dissolution: Dissolve 2-amino-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at O °C.

» Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding
concentrated sulfuric acid to fuming nitric acid at O °C.

 Nitration: Add the nitrating mixture dropwise to the pyridine solution, ensuring the
temperature is maintained below 20 °C.

e Reaction: Allow the mixture to warm to room temperature and then heat carefully to 35-40 °C
for a controlled period.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methyl-5-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methyl-5-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methyl-5-nitropyridine
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-properties-uses-2-amino-3-methyl-5-nitropyridine-pe
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-properties-uses-2-amino-3-methyl-5-nitropyridine-pe
https://www.sigmaaldrich.cn/CN/zh/product/aldrich/703974
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methyl-5-nitropyridine
https://www.benchchem.com/product/b021948?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-amino-3-methyl-5-nitropyridine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Neutralization & Precipitation: Cool the reaction mixture and neutralize with concentrated
agueous ammonia to precipitate the crude product.

« Purification: Filter the precipitate, wash with water and agueous DMF, and recrystallize from
DMF to yield pure 2-amino-3-methyl-5-nitropyridine.[4]

This synthesis workflow is depicted below.
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Reactants & Reagents

[2-Amino-3-methylpyridine] 4[ Conc. H2S04 ] [Fuming HNOs]
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Caption: Synthesis workflow for 2-amino-3-methyl-5-nitropyridine.
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For analysis, the purified crystalline powder is used directly for solid-state techniques (e.g.,
ATR-FTIR) or dissolved in appropriate deuterated solvents (e.g., DMSO-de) for NMR or
spectroscopic grade solvents (e.g., ethanol) for UV-Vis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the carbon-hydrogen framework of a
molecule. While public databases lack readily available experimental spectra for this specific
compound, theoretical calculations and data from analogous structures allow for a robust
prediction of its NMR profile.[5][6]

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons,
the amino protons, and the methyl protons.

o Aromatic Protons (H4, H6): The pyridine ring contains two protons. H4 is expected to be the
most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitro
group. H6 will also be downfield but likely less so than H4.

e Amino Protons (-NHz): The amino protons typically appear as a broad singlet. Its chemical
shift can be variable and is dependent on solvent, concentration, and temperature due to
hydrogen bonding.

o Methyl Protons (-CHs): The methyl protons will appear as a singlet, typically in the upfield
region around 2.0-2.5 ppm.

3C NMR Spectroscopy

The 13C NMR spectrum should display six distinct signals corresponding to the six carbon
atoms in the molecule.

o Aromatic Carbons: The chemical shifts are heavily influenced by the substituents. The
carbon bearing the nitro group (C5) and the carbon bearing the amino group (C2) are
expected to be significantly affected. C5 will be shifted downfield due to the electron-
withdrawing nature of the nitro group, while C2 will be shifted upfield by the electron-
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donating amino group. The other ring carbons (C3, C4, C6) will have shifts influenced by

their position relative to these powerful groups.

o Methyl Carbon (-CHs): This will appear as a single peak in the far upfield region of the

spectrum.

Table 2: Predicted *H and 3C NMR Chemical Shifts (in DMSO-de)

Predicted *H Shift

Predicted **C Shift

Atom Rationale
(ppm) (ppm)
Influenced by
C2-NH2 ~7.0-7.5 (broad s, 2H)  ~155-160 electron-donating -
NH2 group.
Typical aliphatic
C3-CHs ~2.2-2.4 (s, 3H) ~15-20
methyl group.
Deshielded by
C4-H ~8.9-9.1 (d, 1H) ~125-130 .
adjacent -NO:z group.
Strongly deshielded
C5-NO2 ~135-140
by -NO2z group.
Deshielded by ring
C6-H ~8.2-8.4 (d, 1H) ~145-150 nitrogen and -NO2z

group.

Note: These are estimated values based on theoretical studies and data from similar

compounds. Actual experimental values may vary.[5][6]

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the functional groups within a molecule. A comprehensive

study combining experimental and theoretical (DFT/B3LYP) analysis provides detailed

assignments for the vibrational modes of 2-amino-3-methyl-5-nitropyridine.[5]

Experimental Protocol: ATR-FTIR Spectroscopy
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 Instrument Setup: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used, equipped
with an ATR accessory.[2]

e Background Scan: A background spectrum of the clean ATR crystal is recorded.

o Sample Application: A small amount of the solid powder is placed directly onto the ATR
crystal, and firm contact is ensured using a pressure clamp.

e Spectrum Acquisition: The sample spectrum is recorded, typically in the range of 4000—-400
cm~1, by co-adding multiple scans to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented in terms of absorbance or transmittance.

Table 3: Key Experimental Vibrational Frequencies and Assignments

Assignment (based on
Wavenumber (cm~*) FT- .
Wavenumber (cm~*) FTIR Potential Energy

Raman .

Distribution)

Asymmetric & Symmetric N-H
3442, 3330 3441, 3332 _ _

stretching of the amino group
3100, 3045 3101, 3047 Aromatic C-H stretching
2921 2923 Methyl C-H stretching
1635 1637 NH:z scissoring (bending)
1577 1580 Asymmetric NO:z stretching
1475 1477 Pyridine ring stretching
1311 1310 Symmetric NOz2 stretching
831 833 C-N stretching (nitro group)

Source: Adapted from quantum chemical and spectroscopic investigation studies.[5] The strong
bands corresponding to the N-H and NOz stretching modes are particularly useful for
confirming the presence of the amino and nitro functional groups, respectively.
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Electronic Spectroscopy (UV-Visible)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The
extensive conjugation in the pyridine ring, coupled with the donor-acceptor nature of the
substituents, gives rise to characteristic absorptions.

Experimental Protocol: UV-Visible Spectroscopy

e Solution Preparation: Prepare a dilute solution of 2-amino-3-methyl-5-nitropyridine in a
spectroscopic grade solvent (e.g., ethanol).

 Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the
spectrophotometer.

» Sample Measurement: Replace the blank with a cuvette containing the sample solution and
record the absorbance spectrum, typically from 200 to 600 nm.

The experimental spectrum recorded in ethanol shows a maximum absorption peak (Amax).[5]
This absorption corresponds primarily to the HOMO - LUMO electron transition, a finding
supported by Time-Dependent Density Functional Theory (TD-DFT) calculations.[5]

Table 4: UV-Visible Absorption Data

Experimental Amax Calculated Amax Associated
Solvent .

(nm) (nm) Transition
Ethanol 374 370 HOMO - LUMO

Source: Data from theoretical and experimental studies on 2A3M5NP.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and
can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: GC-MS
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o Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into
the gas chromatograph (GC).

e Separation: The compound travels through the GC column, separating it from any impurities.

« lonization: As the compound elutes from the column, it enters the mass spectrometer and is
ionized, typically by electron impact (El).

e Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and
detected.

The mass spectrum will show a molecular ion peak [M]* at m/z = 153, confirming the molecular
weight.[2] The fragmentation pattern is dictated by the structure, with likely initial losses of
stable neutral molecules or radicals.

Proposed Fragmentation Pathway:
e [M]* at m/z 153: The molecular ion.

o Loss of NO2z (46 Da): A common fragmentation for nitroaromatics, leading to a fragment at
m/z 107.

e Loss of HCN (27 Da): Fragmentation of the pyridine ring can lead to the loss of hydrogen
cyanide.

e Loss of CHs (15 Da): Cleavage of the methyl group can also occur.

[CsHeNa]* | - HCN (27) [CsHaN]*
w)/y miz=107 ) m/z =78
[CeH7N3O2]* j\»
- CHs (1
[ m/z = 153 CHs (15) [ [CsHaN202]* j

m/z = 138

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for 2-amino-3-methyl-5-nitropyridine in EI-MS.
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Conclusion

The integrated spectroscopic analysis of 2-amino-3-methyl-5-nitropyridine provides a
detailed and validated fingerprint of the molecule. The predicted NMR shifts, combined with
robust experimental data from FTIR, UV-Vis, and MS, offer a multi-faceted confirmation of its
structure and electronic properties. This guide serves as a foundational resource, enabling
scientists to confidently identify, characterize, and utilize this important chemical intermediate in
their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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